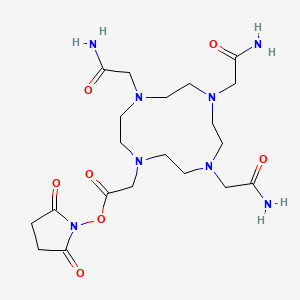

DOTAM-NHS-ester

Description

Contextualizing DOTAM-NHS-ester as a Bifunctional Chelating Agent for Molecular Probe Development

This compound is a specialized bifunctional chelating agent designed to facilitate the creation of targeted radiopharmaceuticals and molecular probes unibestpharm.comlumiprobe.comsmolecule.commedchemexpress.com. Its structure uniquely combines a macrocyclic chelating core, derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or its amide analogue DOTAM, with a reactive N-hydroxysuccinimide (NHS) ester group unibestpharm.comlumiprobe.comsmolecule.com. This dual functionality is paramount: the DOTA/DOTAM portion is optimized for the stable complexation of various medically relevant radiometals, such as Lutetium-177 (177Lu) or Gallium-68 (68Ga) unibestpharm.comresearchgate.netmdpi.com. Concurrently, the NHS ester group serves as a reactive handle for covalent conjugation to biomolecules, typically through reaction with primary amine groups present on peptides, antibodies, proteins, or nucleic acids lumiprobe.comsmolecule.comnih.govnih.gov.

This strategic design enables the development of molecular probes where a radionuclide is securely bound to the chelator, which is then precisely attached to a targeting moiety. For instance, this compound has been employed to conjugate targeting peptides or antibodies to radionuclides for applications in targeted radionuclide therapy and diagnostic imaging, including PET and SPECT smolecule.comnih.govtargetmol.com. The ability to form stable amide bonds with biomolecules under physiological or near-physiological conditions makes this compound a versatile reagent for labeling a wide array of biological constructs, thereby enhancing their specificity for target sites, such as tumors smolecule.comnih.govtargetmol.com.

Role of Macrocyclic Chelators and Active Esters in Advanced Research Methodologies

The efficacy of radiopharmaceuticals hinges on the stable attachment of radionuclides to targeting vectors and their retention at the target site. Macrocyclic chelators, particularly DOTA and its derivatives, coupled with reactive functional groups like NHS esters, represent a cornerstone of modern radiopharmaceutical chemistry, enabling sophisticated molecular probe design and advanced research methodologies.

Macrocyclic Chelators: Stability and Radiometal Complexation

Macrocyclic chelators, such as DOTA and its analogues like DOTAM, are characterized by their robust ability to form highly stable complexes with a broad spectrum of radiometals unibestpharm.comresearchgate.netresearchgate.netd-nb.inforesearchgate.netnih.govresearchgate.net. DOTA, in particular, is renowned for its exceptional thermodynamic stability and kinetic inertness, which are critical for preventing the dissociation of the radiometal from the chelator within the biological environment unibestpharm.comresearchgate.netd-nb.inforesearchgate.netresearchgate.net. This high in vivo stability is essential for ensuring that the radiometal remains localized at the intended target, thereby maximizing therapeutic efficacy and minimizing off-target radiation exposure researchgate.netresearchgate.netd-nb.info.

DOTA derivatives have been successfully employed to chelate numerous medically important radionuclides, including therapeutic beta-emitters like 90Y and 177Lu, and positron emitters for PET imaging such as 68Ga and 64Cu unibestpharm.comresearchgate.netmdpi.comnih.gov. The specific structure of DOTA, with its pre-organized cavity, provides a nearly perfect match for many trivalent metal ions, leading to strong binding affinities nih.gov. DOTAM, as a related macrocyclic chelator, also exhibits significant metal-binding capabilities, often utilized for lanthanides or in specific imaging applications ontosight.aichematech-mdt.com.

Active Esters: Bioconjugation and Linkage Chemistry

Active esters, most notably N-hydroxysuccinimide (NHS) esters, are indispensable functional groups in bioconjugation chemistry nih.govlumiprobe.comnih.govthermofisher.comresearchgate.net. Their primary role is to facilitate the formation of stable covalent linkages, typically amide bonds, between biomolecules and other molecules or surfaces nih.govnih.govthermofisher.com. The NHS ester moiety reacts efficiently with primary amine groups found in amino acids like lysine (B10760008) or at the N-terminus of peptides and proteins nih.govthermofisher.comresearchgate.net. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, releasing NHS and forming a robust amide bond lumiprobe.comthermofisher.com.

NHS esters are favored for bioconjugation due to their good stability in aqueous environments and their reactivity under mild, near-physiological conditions (pH 7.2-9.0) lumiprobe.comthermofisher.com. This compatibility allows for the labeling of sensitive biomolecules, such as antibodies and peptides, without compromising their biological activity or structural integrity smolecule.comnih.govresearchgate.netnih.govresearchgate.net.

Synergistic Application in Radiopharmaceutical Design

The integration of a stable macrocyclic chelator, such as DOTA or a DOTAM derivative, with a reactive NHS ester group within a single molecule, like this compound, represents a powerful synergy for radiopharmaceutical development unibestpharm.comlumiprobe.comsmolecule.comnih.govtargetmol.com. This bifunctional design allows for the pre-complexation of a radiometal to the chelator, followed by the conjugation of this radiometal-chelator complex to a specific targeting biomolecule.

This strategy underpins the creation of targeted molecular probes where the chelator-radionuclide unit is effectively delivered to the desired biological site by the biomolecule. The inherent stability of the DOTA/DOTAM-metal complex ensures that the radionuclide remains bound, while the NHS ester-mediated conjugation provides a stable link to the targeting vector unibestpharm.comlumiprobe.comsmolecule.comnih.gov. This approach is fundamental to advanced research methodologies in molecular imaging and targeted radionuclide therapy, enabling precise visualization and treatment of diseases at the cellular and molecular level.

Data Tables

Table 1: Key Properties of DOTA-NHS Ester Derivatives

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Key Functional Groups | Primary Application Area |

| DOTA-NHS ester | 170908-81-3 | 501.49 | DOTA, NHS ester | Radiopharmaceutical labeling, Bioconjugation |

| This compound | Not specified | 498.53 | DOTAM core, NHS ester | Radiopharmaceutical labeling, Molecular Probe Development |

| DOTA-Maleimide | Not specified | Not specified | DOTA, Maleimide | Thiol coupling for imaging and radiotherapy |

| p-SCN-Bn-DOTA | Not specified | Not specified | DOTA, Isothiocyanate group | Antibody conjugation for radiolabeling |

Note: Specific CAS numbers and detailed molecular weights can vary slightly depending on the exact derivative and salt form.

Table 2: Radiometals Chelated by DOTA Derivatives and Their Applications

| Radiometal | Common Applications | Chelator Type(s) Used with Derivatives | Key References |

| 177Lu | Targeted Radionuclide Therapy | DOTA, DOTA-NHS ester | unibestpharm.comnih.govresearchgate.net |

| 90Y | Targeted Radionuclide Therapy | DOTA, DOTA-NHS ester | nih.govresearchgate.net |

| 68Ga | PET Imaging | DOTA, NOTA, DOTA derivatives | mdpi.com |

| 64Cu | PET Imaging | DOTA, NOTA, DOTA derivatives | researchgate.netnih.gov |

| 111In | SPECT Imaging | DOTA, DTPA | researchgate.netresearchgate.net |

| Gd(III) | MRI Contrast Agents | DOTA, DOTAM derivatives | researchgate.netontosight.ai |

Structure

3D Structure

Properties

Molecular Formula |

C20H34N8O7 |

|---|---|

Molecular Weight |

498.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |

InChI |

InChI=1S/C20H34N8O7/c21-15(29)11-24-3-5-25(12-16(22)30)7-9-27(10-8-26(6-4-24)13-17(23)31)14-20(34)35-28-18(32)1-2-19(28)33/h1-14H2,(H2,21,29)(H2,22,30)(H2,23,31) |

InChI Key |

AUWVSNBLLVYFET-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)N)CC(=O)N)CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dotam Nhs Ester

Preparation of the DOTAM Core and Related Macrocyclic Tetraamines

The foundational structure of DOTAM-NHS-ester is the DOTAM (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide) core. The synthesis of this and related DOTA-tetraamide derivatives typically begins with the macrocycle 1,4,7,10-tetraazacyclododecane, commonly known as cyclen. nih.govnih.gov

A prevalent method involves the N-alkylation of the four secondary amine groups of the cyclen ring. This is achieved by reacting cyclen with haloacetamide intermediates, such as chloro-, bromo-, or iodoacetamide derivatives, in the presence of a base. nih.govnih.gov The choice of the haloacetyl derivative can influence reaction yields, with iodoacetyl derivatives sometimes being preferred to overcome lower yields associated with chloro or bromo variants, particularly when synthesizing derivatives with bulky substituents. nih.gov For instance, a tetra-substituted acetamide (B32628) ligand can be prepared by reacting a bromoacetamide compound with cyclen in anhydrous acetonitrile with diisopropylethylamine, heated under reflux for several days. nih.gov

While the synthesis of simple, symmetrical DOTA-tetraamides is relatively direct, preparing derivatives with more complex or bulky substituents can present challenges, often resulting in moderate to poor yields. nih.gov An alternative approach involves the synthesis of novel bifunctional chelating agents by alkylating cyclen with one equivalent of a functionalized bromo-acetate and three equivalents of a protected bromoacetate, such as tert-butyl 2-bromoacetate. nih.gov This strategy allows for the introduction of a specific functional group for later conversion into the NHS-ester while the other positions are protected.

Synthesis of the N-Hydroxysuccinimide Ester Moiety

With the core structure established, a carboxylic acid functional group on one of the pendant arms is activated to form a reactive ester, enabling conjugation. The N-Hydroxysuccinimide (NHS) ester is widely used due to its reactivity with primary amines under physiological conditions to form stable amide bonds. nih.gov

Direct N-Hydroxysuccinimide Esterification Protocols

The most common method for creating the NHS ester is through direct activation of a carboxylic acid group using a coupling agent. This involves reacting the DOTA derivative bearing a free carboxylic acid with N-Hydroxysuccinimide (NHS) in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.netgoogle.com

A significant challenge in this direct approach, when starting with unprotected DOTA, is the presence of four equivalent carboxylic acid groups, which can lead to a mixture of mono-, di-, tri-, and tetra-substituted NHS ester products and low yields of the desired mono-activated compound. google.com

To overcome this, a more refined and efficient strategy employs a protected DOTA derivative, such as DOTA-tris(t-Bu ester). chempep.comaxispharm.com This starting material has three of the four carboxylic acid groups protected as tert-butyl esters, leaving only one free carboxylic acid available for activation. chempep.com The reaction of DOTA-tris(t-Bu ester) with NHS and a coupling agent like DCC or EDC produces the mono-NHS ester derivative in high yield, preventing the formation of multi-substituted side products. google.com The tert-butyl protecting groups can be removed later under acidic conditions if required. chempep.com

Table 1: Common Reagents for Direct NHS Esterification

| Role | Reagent Name | Abbreviation | Common Solvents |

| Carboxylic Acid Source | DOTA-tris(t-Bu ester)-mono-acetic acid | - | DMF, DMSO, CH₂Cl₂ |

| Activating Moiety | N-Hydroxysuccinimide | NHS | DMF, DMSO, Water |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide | DCC | DMF, CH₂Cl₂ |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC / EDAC | DMF, Water |

| Base (optional) | Triethylamine / Diisopropylethylamine | TEA / DIPEA | DMF, Acetonitrile |

Exploration of Alternative Activated Ester Forms (e.g., Phenolic Esters)

As an alternative to NHS esters, other activated esters have been explored for conjugating DOTA to biomolecules. Among these, phenolic esters, such as the 4-nitrophenol ester of DOTA, have proven to be versatile reagents. researchgate.netnih.govresearcher.life

These phenolic esters can be prepared in a single step from commercially available DOTA using carbodiimide coupling agents like EDC or DCC. nih.govresearcher.life A key advantage of these activated esters is their high hydrolytic stability in solid form, allowing them to be isolated by HPLC, lyophilized, and stored for future use. nih.govresearcher.life This stability contrasts with the higher moisture sensitivity of some NHS esters. The reactions of DOTA-phenolic esters with proteins have been shown to proceed in good yields, making them a viable alternative for bioconjugation. nih.gov

Purification and Characterization of Synthesized this compound

Following synthesis, rigorous purification is essential to ensure the final this compound product is free of unreacted starting materials, coupling agents, and side products. High-Performance Liquid Chromatography (HPLC) is the predominant method for purification. kcl.ac.uk Specifically, reverse-phase HPLC (RP-HPLC) is frequently used to isolate the desired product. chemrxiv.org The purified fractions are often lyophilized to yield the final compound as a stable solid. nih.govresearcher.life

Characterization is crucial to confirm the structure and purity of the synthesized this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive analysis. outsourcedpharma.com

Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to confirm the molecular weight of the final product and identify any impurities. nih.gov A dedicated LC/MS/MS method can be developed to monitor the stability of the DOTA-NHS ester. nih.gov

NMR Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation. rsc.org For protected intermediates like DOTA-tris(t-Bu ester)-mono-NHS, NMR can clearly distinguish between the signals corresponding to the NHS group covalently bound to DOTA versus any free NHS that may be present as an impurity. google.com

Table 2: Example ¹³C NMR Chemical Shifts for Bound vs. Free NHS

| Species | ¹³C Chemical Shift (δ) |

| NHS Covalently Bound to DOTA | ~25.5 ppm |

| Free NHS in Solution | ~25.2 ppm |

Data derived from a DOTA-tris(t-Bu ester)-mono-NHS sample in deuterated acetonitrile. google.com

Optimization of Reaction Conditions for Enhanced Synthetic Yields and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include pH, solvent, reactant concentration, and the use of a base. nih.gov

pH Control: The pH of the reaction is a crucial factor. NHS ester coupling reactions are typically performed in a pH range of 7.0 to 9.0. nih.govnih.gov At lower pH values, the primary amine of a target biomolecule is protonated, reducing its nucleophilicity and slowing the reaction rate. jyi.org Conversely, at pH levels above 8.5-9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, which can dramatically lower the yield of the desired conjugate. jyi.org Therefore, maintaining a slightly basic pH (e.g., 7.2-8.5) is often optimal. nih.govnih.gov

Solvents and Reagents: Anhydrous solvents, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), are highly recommended for the NHS ester activation step to prevent premature hydrolysis of the ester. neb.com The coupling reaction itself often releases the NHS byproduct, which is weakly acidic. To neutralize this, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to the reaction mixture. neb.com

Reactant Concentration: The molar ratio of the reactants also plays a significant role. Studies on optimizing NHS coupling have shown that varying the ratio of the NHS-ester to the amine-containing molecule can substantially impact the final yield. nih.govnih.gov A molar excess of the NHS-ester is often used to drive the conjugation reaction to completion.

By carefully controlling these conditions—employing protected intermediates to ensure mono-substitution, maintaining an optimal pH to balance amine reactivity and ester stability, and using anhydrous solvents—the synthesis of this compound can be efficiently achieved with high yield and purity.

Fundamental Reactivity and Amidation Chemistry of Dotam Nhs Ester

Mechanism of Amide Bond Formation with Primary Amines

The reaction between DOTAM-NHS-ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester. This attack forms a transient, high-energy tetrahedral intermediate. glenresearch.com Subsequently, this intermediate collapses, leading to the elimination of N-hydroxysuccinimide (NHS) as a stable leaving group and the formation of a highly stable amide bond between the DOTAM moiety and the target molecule. glenresearch.com The resulting amide linkage is effectively irreversible under typical physiological conditions.

The efficiency of this reaction is driven by two key factors: the high thermodynamic stability of the newly formed amide bond and the nature of NHS as an excellent leaving group.

Influence of Reaction Environment (e.g., pH, Solvent) on Conjugation Efficiency

The efficiency of the amidation reaction is critically dependent on the reaction environment, particularly the pH and the choice of solvent.

Solvent: this compound, like many NHS esters, may exhibit limited solubility in purely aqueous buffers. thermofisher.comcovachem.com Consequently, it is common practice to first dissolve the reagent in a dry, water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before adding it to the aqueous reaction mixture containing the amine-bearing molecule. glenresearch.comcovachem.com When using these solvents, it is crucial that they are anhydrous and of high purity. covachem.com For instance, DMF can degrade over time to form dimethylamine, which can react with the NHS ester and reduce conjugation efficiency. lumiprobe.com Buffers containing primary amines, such as Tris or glycine, are incompatible with the reaction as they will compete with the target molecule for the NHS ester. windows.netcovachem.com Phosphate, bicarbonate, HEPES, or borate buffers are commonly recommended. thermofisher.com

| Parameter | Recommended Condition | Rationale |

| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) thermofisher.comlumiprobe.com | Balances deprotonation of the primary amine (making it nucleophilic) with the rate of NHS ester hydrolysis. lumiprobe.comjyi.org |

| Solvent for Ester | Anhydrous DMSO or DMF glenresearch.comcovachem.com | Solubilizes the NHS ester before addition to the aqueous reaction buffer. Purity is critical to avoid premature reaction. lumiprobe.comcovachem.com |

| Buffer System | Phosphate, Borate, Bicarbonate, HEPES thermofisher.com | Must be free of extraneous primary amines to avoid competing reactions. |

| Incompatible Buffers | Tris, Glycine windows.netcovachem.com | Contain primary amines that compete with the target molecule for conjugation. |

Kinetic Aspects of this compound Conjugation Reactions

The reaction of NHS esters with primary amines is typically rapid, with conjugation often reaching completion within 30 to 120 minutes at room temperature or 4°C. The kinetics are defined by a crucial competition between two primary pathways: aminolysis (the desired amide bond formation) and hydrolysis (the reaction of the ester with water). nih.gov

The rates of both aminolysis and hydrolysis increase with pH. thermofisher.comjyi.org However, studies have shown that the rate of aminolysis increases more rapidly than the rate of hydrolysis as pH and temperature rise, which allows for the optimization of reaction conditions to favor the desired product. researchgate.net Despite this, hydrolysis remains a significant competing factor, particularly in reactions involving low concentrations of the target protein or sterically hindered amine groups. In one study examining NHS esters immobilized on a surface, the heterogeneous rate constant for hydrolysis was found to be three orders of magnitude higher than that for aminolysis, highlighting the importance of reaction conditions in maximizing conjugation efficiency. nih.gov A higher concentration of the amine nucleophile can help favor the aminolysis pathway over hydrolysis.

Kinetic studies on the aminolysis of a model NHS ester in an aqueous buffer system demonstrated that the reaction fits a rate expression of kobsd - kOH-[OH⁻] = k₁[amine]free. mst.edu The nucleophilic rate constant (k₁) was shown to increase with the basicity of the amine. mst.eduacs.org

Hydrolytic Stability of the N-Hydroxysuccinimide Ester Linkage

The N-hydroxysuccinimide ester is susceptible to hydrolysis, which is the primary cause of reagent inactivation and reduced conjugation yields. rsc.orgschem.jp This instability necessitates that this compound be stored under dry, desiccated conditions and that solutions be prepared immediately before use. thermofisher.comgbiosciences.com

The rate of hydrolysis is highly dependent on pH. In aqueous solutions, the half-life of an NHS ester can be several hours at or below pH 7, but it shortens dramatically as the pH becomes more alkaline, dropping to minutes at a pH above 8.5. thermofisher.comgbiosciences.comthermofisher.com This rapid degradation at higher pH values underscores the delicate balance required in selecting the optimal reaction conditions to achieve efficient amidation. At pH 6, NHS esters are considered relatively stable for several hours. rsc.org

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 0°C | 4 - 5 hours thermofisher.com |

| 7.0 | N/A | Several hours gbiosciences.com |

| 8.0 | N/A | 1 hour thermofisher.com |

| 8.6 | 4°C | 10 minutes thermofisher.comthermofisher.com |

| 9.0 | N/A | Minutes thermofisher.comgbiosciences.com |

Chelation Chemistry of Dotam Nhs Ester Conjugates

Thermodynamic Stability and Kinetic Inertness of Metal-DOTAM Complexes

The efficacy of radiopharmaceuticals relies heavily on the stability and inertness of the metal-chelator complex formed. DOTAM, characterized by its tetraazacyclododecane ring with four acetamide (B32628) pendant arms, forms complexes with metal ions that exhibit distinct thermodynamic and kinetic properties compared to its carboxylate analogue, DOTA.

Research indicates that DOTAM-based ligands generally form metal complexes with lower thermodynamic stability than their DOTA counterparts. This reduction in stability is primarily attributed to the lower basicity of the acetamide groups compared to the carboxylate groups, which are more effective electron donors nih.gov. Studies on related tetraamide derivatives suggest that the stability constants (log K) for lanthanide complexes can be lower by as much as 10–11 orders of magnitude compared to [Ln(DOTA)]− complexes nih.gov.

Table 1: Comparative Stability and Inertness Trends of DOTAM vs. DOTA Complexes

| Property | DOTA Complexes | DOTAM Complexes | Reference(s) |

| Thermodynamic Stability | High | Generally lower (e.g., 10-11 orders of magnitude) | nih.gov |

| Kinetic Inertness | High | Comparable to DOTA; reasonably inert | d-nb.infonih.gov |

| Complex Formation Rate | Generally faster | Can be slower for derivatives | nih.gov |

Chelation Efficiencies with Diverse Radionuclides for Research

DOTAM-NHS-ester is employed for the chelation of a wide range of medically relevant radionuclides, spanning both diagnostic and therapeutic applications. The efficiency of radiolabeling is a critical parameter, directly influencing the yield and quality of the final radiopharmaceutical.

Diagnostic radionuclides, such as Gallium-68 (⁶⁸Ga), Indium-111 (¹¹¹In), Copper-64 (⁶⁴Cu), and Zirconium-89 (⁸⁹Zr), are vital for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. DOTA-NHS-ester derivatives have demonstrated high radiolabeling efficiencies with these isotopes. For instance, labeling with ⁶⁸Ga using DOTA-NHS-ester has been reported to achieve efficiencies exceeding 85% under optimized conditions iaea.orgresearchgate.net. Similarly, high radiochemical yields are observed for ⁶⁴Cu and other PET/SPECT isotopes when chelated by DOTA derivatives nih.gov. While specific quantitative radiolabeling yields for this compound with all diagnostic radionuclides are not always detailed in the provided literature, its structural similarity to DOTA-NHS-ester and its use in radionuclide labeling smolecule.commedchemexpress.com suggest comparable high efficiencies, often exceeding 90% under optimized conditions.

Therapeutic radionuclides, including Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), are used in targeted radionuclide therapy. The ability of this compound to efficiently chelate these beta-emitting isotopes is crucial for delivering therapeutic doses to target tissues. Studies involving DOTA-NHS-ester conjugates for radiolabeling with ¹⁷⁷Lu and ⁹⁰Y consistently report high radiochemical yields, often above 98% nih.govbrieflands.com. For example, the labeling of antibodies with ¹⁷⁷Lu or ⁹⁰Y using DOTA-NHS-ester has been shown to proceed with excellent yields and high purity brieflands.comnih.gov. This compound is also utilized for labeling with these therapeutic radionuclides, leveraging its strong metal-binding capacity to ensure the stable delivery of therapeutic radioisotopes universiteitleiden.nl.

Table 2: Representative Radiolabeling Efficiencies with DOTA-NHS-ester Conjugates

| Radionuclide | Chelator Used | Typical Radiolabeling Efficiency | Conditions (Example) | Reference(s) |

| ⁶⁸Ga | DOTA-NHS-ester | >85% | 95 °C, 10 min, pH 4.0 | iaea.orgresearchgate.net |

| ⁶⁸Ga | DOTA-PAMAM-D | >93% | 90–100 °C, 30 min, pH 4.0 | nih.gov |

| ¹⁷⁷Lu | DOTA-NHS-ester | >98% | 37 °C, 1 h | nih.govnih.gov |

| ¹⁷⁷Lu / ⁹⁰Y | DOTA-NHS-ester | >98% | (Specific conditions vary) | brieflands.com |

Note: While specific data for this compound is less abundant, high efficiencies are generally expected based on its structural similarity to DOTA-NHS-ester and its intended applications.

Comparative Studies of Chelating Properties with Other Bifunctional Chelators

This compound is often compared with other bifunctional chelators (BFCs) to determine the optimal choice for specific radiopharmaceutical applications. Compared to its carboxylate analogue, DOTA-NHS-ester, this compound generally exhibits comparable kinetic inertness, which is vital for in vivo stability d-nb.infonih.gov. However, DOTAM complexes may possess lower thermodynamic stability due to the nature of its amide functional groups nih.gov.

When contrasted with other BFCs, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) derivatives, this compound may offer different kinetic profiles; NOTA derivatives are known for faster labeling kinetics, particularly beneficial for short-lived PET isotopes like ⁶⁸Ga smolecule.com. Conversely, DTPA (diethylenetriaminepentaacetic acid) derivatives, while acyclic and often easier to synthesize, can sometimes exhibit less favorable biodistribution patterns, such as higher kidney uptake, compared to macrocyclic chelators like DOTAM or DOTA researchgate.netnih.gov. The selection of a chelator, therefore, involves a careful consideration of the radionuclide's properties, the biomolecule's characteristics, and the desired in vivo behavior, with this compound offering a robust macrocyclic option with good kinetic inertness.

Computational Modeling and Spectroscopic Characterization of Metal-Chelate Interactions

Understanding the precise interactions between metal ions and chelators like DOTAM is essential for optimizing radiopharmaceutical design. A variety of spectroscopic techniques and computational modeling approaches are employed to elucidate these interactions.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and X-ray Diffraction (XRD) provide insights into the structure, bonding, and coordination environment of metal-DOTAM complexes nih.govresearchgate.netekb.egmdpi.com. For instance, ¹H NMR spectroscopy has been used to identify amide deprotonation events in metal complexes of DOTA-tetraamide derivatives nih.gov. Extended X-ray Absorption Fine Structure (EXAFS) can offer detailed information on bond distances and coordination numbers researchgate.net.

Computational methods, particularly Density Functional Theory (DFT) and relativistic calculations, are increasingly used to model metal-chelate interactions. These studies can predict complex stability, coordination geometries, and bonding characteristics, complementing experimental findings researchgate.netsci-hub.seacs.org. Such theoretical investigations help rationalize observed thermodynamic and kinetic behaviors and guide the design of new, improved chelating agents. Kinetic studies, often performed using spectrophotometric methods, further characterize the rates of complex formation and dissociation, providing critical data for assessing in vivo performance nih.govresearchgate.net.

Compound List:

this compound

DOTA

NOTA

DTPA

DOTA-NHS-ester

p-SCN-Bn-DOTA

CHX-A''-DTPA

1B4M-DTPA

DO3AM

DO3A

PCTA

PCTMB

Bioconjugation Strategies Utilizing Dotam Nhs Ester in Molecular Research

Covalent Coupling to Peptides and Proteins

DOTAM-NHS-ester is a bifunctional chelator that plays a crucial role in bioconjugation by covalently linking to peptides and proteins. medchemexpress.com This process is fundamental for various applications in molecular research, particularly in the development of targeted radiopharmaceuticals. The core of this strategy lies in the reaction between the N-hydroxysuccinimide (NHS) ester group of the DOTAM derivative and primary amine groups present on the biomolecules. nih.govthermofisher.com

The NHS ester is highly reactive towards the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus of peptides and proteins. nih.gov This reaction forms a stable and covalent amide bond, effectively attaching the DOTAM chelator to the biomolecule. thermofisher.comresearchgate.net The reaction is typically carried out under mild conditions, often at room temperature and in a slightly alkaline pH environment (pH 7.2 to 8.5), to ensure the stability of the protein while promoting the aminolysis of the NHS ester. thermofisher.comnih.gov The macrocyclic DOTA cage of the conjugated DOTAM is then available for chelation with various metal ions, including radionuclides used in imaging and therapy. medchemexpress.com

The efficiency of this covalent coupling is influenced by several factors, including the concentration of reactants, reaction time, temperature, and the pH of the buffer solution. thermofisher.com Phosphate, borate, or carbonate buffers are commonly employed for this purpose, while amine-containing buffers like Tris are avoided as they can compete with the biomolecule for reaction with the NHS ester. thermofisher.com

Optimization of Chelator-to-Biomolecule Molar Ratios for Conjugation

Researchers systematically vary the molar excess of the chelator to determine the optimal conditions that yield a sufficient number of chelators per biomolecule without negatively impacting its biological properties. For instance, in the conjugation of this compound to antibodies, initial molar ratios can range from a modest excess to a hundred-fold excess. nih.gov The resulting average number of chelators attached per antibody molecule is then determined to establish a correlation between the input ratio and the final degree of conjugation.

The following table summarizes findings from studies where different molar ratios were investigated for the conjugation of DOTA-NHS-ester to various biomolecules:

| Biomolecule | Initial Molar Ratio (Chelator:Biomolecule) | Resulting Chelators per Molecule | Reference |

| Rituximab | 100:1 | ~18 | nih.gov |

| Trastuzumab | 5:1 | Variable, incomplete conjugation | nih.gov |

| Trastuzumab | 20:1 | ~6 | nih.gov |

| Trastuzumab | 100:1 | Slightly higher than 20:1 ratio | nih.gov |

| Anti-CD20 | 250:1 | Not specified | iaea.org |

| Anti-CD20 | 500:1 | Not specified | iaea.org |

| Anti-CD20 | 1000:1 | Not specified | iaea.org |

Methodologies for Characterizing Conjugation Yield and Purity

Following the conjugation reaction, it is imperative to characterize the product to determine the yield of the conjugate and its purity. A variety of analytical techniques are employed to assess the success of the conjugation and to purify the final product from unreacted starting materials and byproducts. thermofisher.comresearchgate.netrsc.org

Size-exclusion chromatography (SEC) is a commonly used method to separate the larger biomolecule-chelator conjugate from the smaller, unreacted this compound. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC), often in reverse-phase mode, are also utilized for both purification and analysis of the conjugate's purity. rsc.org

To quantify the number of chelators attached to each biomolecule, a radiolabeling assay is frequently performed. nih.gov This involves incubating the purified conjugate with a known amount of a radionuclide. By measuring the radioactivity incorporated into the biomolecule, the average number of functional chelators per molecule can be calculated. Mass spectrometry is another powerful tool that can be used to determine the precise molecular weight of the conjugate, thereby revealing the number of attached chelator molecules.

The integrity and purity of the final radiolabeled bioconjugate are often assessed using techniques such as instant thin-layer chromatography (ITLC) or radio-HPLC to ensure high radiochemical purity. nih.gov

Conjugation to Antibodies and Antibody Fragments

The conjugation of this compound to monoclonal antibodies (mAbs) and their fragments (e.g., Fab) is a cornerstone of radioimmunotherapy and radioimmunodetection. medchemexpress.comnih.gov The NHS ester group of DOTAM readily reacts with the primary amines of lysine residues on the antibody, forming stable amide bonds. thermofisher.comnih.gov This process allows for the attachment of the DOTA chelator, which can then be used to label the antibody with a therapeutic or diagnostic radionuclide.

The degree of conjugation, or the number of DOTAM molecules per antibody, is a critical parameter that needs to be carefully controlled. nih.gov Over-conjugation can lead to aggregation and loss of immunoreactivity, while under-conjugation results in low specific activity. nih.gov Therefore, optimizing the reaction conditions, particularly the molar ratio of this compound to the antibody, is essential. nih.govnih.gov

For example, in the preparation of radiolabeled rituximab, a 100:1 molar ratio of DOTA-NHS-ester to the antibody resulted in approximately 18 chelator molecules per mAb. nih.gov In another study with trastuzumab, increasing the molar excess of DOTA-NHS-ester from 5 to 100 equivalents led to a higher number of conjugated chelators per antibody. nih.gov After conjugation, the unreacted chelator is typically removed using size-exclusion chromatography or ultrafiltration. nih.gov

Derivatization of Oligonucleotides and Nucleic Acid Aptamers

This compound is also utilized for the derivatization of oligonucleotides and nucleic acid aptamers, enabling their use as targeted molecular imaging agents. researchgate.netnih.gov Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. nih.gov

To conjugate this compound to an oligonucleotide, the nucleic acid is typically synthesized with a primary amine modification. nih.govsigmaaldrich.com This amine group is often introduced at the 5' or 3' terminus or internally via a modified nucleotide. The NHS ester of the DOTAM derivative then reacts with this primary amine to form a stable amide linkage. sigmaaldrich.com

The reaction is generally performed in a buffer with a pH of around 8.5 to facilitate the reaction between the NHS ester and the amino-labeled oligonucleotide. sigmaaldrich.com An excess of the NHS ester is used to drive the reaction to completion. glenresearch.com Following the conjugation, purification methods such as HPLC or precipitation are employed to remove the excess, unreacted this compound and other byproducts. sigmaaldrich.com This strategy allows for the subsequent radiolabeling of the aptamer with a suitable radionuclide for applications in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging. nih.gov

Integration into Polymeric Nanoparticles and Liposomal Drug Delivery Research Systems

This compound can be integrated into the surface of polymeric nanoparticles and liposomes to create targeted drug delivery systems. nih.govresearchgate.net This surface modification allows for the subsequent chelation of radionuclides, enabling the tracking of these delivery vehicles in vivo or their use as therapeutic agents.

In the case of liposomes, this compound can be conjugated to lipids that contain a primary amine headgroup, such as phosphatidylethanolamine (B1630911) (PE). These functionalized lipids are then incorporated into the liposome (B1194612) bilayer during its formation. Alternatively, pre-formed liposomes displaying amine groups on their surface can be reacted with this compound. nih.gov

For polymeric nanoparticles, the polymer itself can be functionalized with amine groups, which are then available for reaction with this compound. This allows for the covalent attachment of the chelator to the nanoparticle surface. This approach is valuable for developing theranostic nanoparticles that combine therapeutic drug delivery with diagnostic imaging capabilities.

Conjugation to Affibody Molecules

Affibody molecules are small, robust, non-immunoglobulin scaffold proteins that can be engineered to bind to a wide variety of target proteins with high affinity. Their small size leads to rapid tumor penetration and clearance from the blood, making them attractive candidates for targeted molecular imaging and therapy.

The conjugation of this compound to Affibody molecules follows the same principle as with other proteins. The NHS ester reacts with primary amines on the Affibody, typically the N-terminal amine or the side chain of lysine residues, to form a stable amide bond. This allows for the site-specific or random conjugation of the DOTA chelator.

Careful control of the conjugation chemistry is important to ensure that the binding site of the Affibody molecule is not compromised. By attaching the chelator to a site distant from the binding region, the high affinity and specificity of the Affibody can be preserved. Once conjugated with DOTAM, the Affibody can be radiolabeled with a suitable radionuclide for use in various molecular imaging and therapeutic applications.

Preclinical Research Applications of Dotam Nhs Ester Conjugates in Molecular Imaging

Positron Emission Tomography (PET) Imaging Agent Development

DOTAM-NHS-ester is instrumental in the design of PET imaging agents, particularly for radiolabeling with positron-emitting isotopes such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The DOTA moiety is recognized as a gold standard chelator for these isotopes, ensuring high radiochemical purity and in vivo stability of the resulting conjugates. These agents are developed to target specific biomarkers associated with various diseases, including cancer, enabling early diagnosis and monitoring.

Development of ⁶⁸Ga-Labeled Trimeric Affibody for HCC Imaging: this compound has been employed to conjugate a novel trimeric affibody (ZTRI) targeting the platelet-derived growth factor receptor beta (PDGFRβ) for PET imaging of hepatocellular carcinoma (HCC) nih.gov. The resulting [⁶⁸Ga]Ga-DOTA-ZTRI conjugate demonstrated specific uptake in HCC tumor vessels, validating PDGFRβ as a potential biomarker for HCC. PET/CT imaging with this agent successfully visualized tumor lesions in preclinical models, indicating its promise for early HCC diagnosis nih.gov.

Development of ⁶⁴Cu-Labeled Antibody for Breast Cancer Imaging: The this compound linker was used to conjugate the monoclonal antibody PR81, which targets MUC1, an antigen overexpressed in breast tumors, with Copper-64 (⁶⁴Cu) nih.gov. The resulting ⁶⁴Cu-DOTA-PR81 conjugate exhibited significant in vitro stability and immunoreactivity. Preclinical biodistribution studies in mice bearing breast carcinoma tumors showed accumulation of the complex at tumor sites with high sensitivity and specificity, suggesting its potential as a PET tracer for MUC1 expression in oncology nih.gov.

Biodistribution and pharmacokinetic studies are critical for evaluating the in vivo behavior of this compound conjugates. These studies, typically conducted in rodent models, assess how the radiolabeled biomolecule distributes throughout the body, its accumulation in target organs and tumors, and its clearance pathways over time.

Biodistribution of ⁶⁸Ga-DOTA-ZTRI: Preclinical PET/CT imaging of diethylnitrosamine (DEN)-induced primary HCC rats and a rhesus monkey model was performed to evaluate the in vivo performance of [⁶⁸Ga]Ga-DOTA-ZTRI. The study also assessed radiation dosimetry, providing crucial data for potential translational applications nih.gov.

Biodistribution of ⁶⁴Cu-DOTA-PR81: The tissue biodistribution of ⁶⁴Cu-DOTA-PR81 and a control conjugate (⁶⁴Cu-DOTA-hIgG) was evaluated in BALB/c mice bearing breast carcinoma tumors using tissue counting and imaging. These studies aimed to quantify the uptake and distribution patterns of the targeted agent nih.gov.

Biodistribution of ¹¹¹In-DOTA-Trastuzumab: Studies involving ¹¹¹In-DOTA-trastuzumab, a SPECT imaging agent for HER2-positive breast cancer, included biodistribution assessments in BALB/c mice bearing breast tumors. These evaluations helped to understand the in vivo targeting and clearance of the radiolabeled antibody researchgate.netnih.gov.

Biodistribution of 203Pb-Labeled Agents: Preclinical evaluations of 203Pb-labeled low-molecular-weight (LMW) compounds utilizing DOTA and DOTA-monoamide chelating agents for prostate-specific membrane antigen (PSMA) targeted radiopharmaceutical therapy were conducted. Biodistribution data revealed differences in renal retention and tumor uptake compared to other chelator types, providing insights into pharmacokinetic profiles snmjournals.org.

The efficacy of this compound conjugates as imaging agents is largely determined by their ability to selectively accumulate in target tissues, such as tumors, and their clearance from non-target tissues. Preclinical models are used to investigate these mechanisms.

Tumor Uptake of [⁶⁸Ga]Ga-DOTA-ZTRI: Autoradiography confirmed the specific uptake of [⁶⁸Ga]Ga-DOTA-ZTRI in HCC tumor vessels. PET/CT imaging in animal models demonstrated successful visualization of tumor lesions, indicating effective tumor targeting and retention nih.gov.

Tumor Accumulation of ⁶⁴Cu-DOTA-PR81: The ⁶⁴Cu-DOTA-PR81 conjugate showed accumulation at tumor sites with high sensitivity and specificity when compared to control probes, highlighting its targeted delivery and retention capabilities in preclinical models nih.gov.

Tumor Uptake of ¹¹¹In-DOTA-Trastuzumab: In vivo SPECT imaging in SkBr3-bearing mice demonstrated significant tumor uptake of ¹¹¹In-DOTA-trastuzumab, confirming its potential for imaging HER2 expression in oncology researchgate.netnih.gov.

Uptake and Retention of 203Pb-Labeled Agents: Agents utilizing DOTA chelators exhibited higher tumor uptake and retention compared to those with TCMC chelators. The clearance rates from PSMA(+) tumors and normal tissues varied depending on the specific molecular structure and linker length of the agents snmjournals.org.

In Vitro Internalization: Studies on ⁶⁴Cu-DOTA-PR81 indicated a maximum internalized activity of 81.5% within 4-8 hours, suggesting efficient cellular uptake following target binding nih.gov. Similarly, ¹¹¹In-DOTA-trastuzumab showed in vitro internalization reaching up to 12-13% in 10 hours researchgate.netnih.gov.

Single Photon Emission Computed Tomography (SPECT) Imaging Agent Development

This compound is a valuable tool for developing SPECT imaging agents, primarily by conjugating biomolecules with radionuclides like Indium-111 (¹¹¹In) or Technetium-99m (⁹⁹mTc). These agents are crucial for visualizing physiological processes and diagnosing diseases by detecting gamma ray emissions.

⁹⁹mTc-(DOTA-NHS-ester)-Methionine for SPECT/CT: A novel radiopharmaceutical, Technetium-99m-(DOTA-NHS-ester)-Methionine, was synthesized and evaluated as a SPECT/CT tumor imaging agent. Preclinical studies indicated that this conjugate had less cellular toxicity and higher cellular uptake when methionine was used as a marker, suggesting its potential for early breast cancer detection medkoo.comnih.gov.

¹¹¹In-DOTA-Trastuzumab for Breast Cancer Imaging: The conjugate ¹¹¹In-DOTA-trastuzumab was developed and evaluated for SPECT imaging of breast cancer. Preclinical studies demonstrated its potential for diagnosing and following HER2 expression in oncology researchgate.netnih.gov.

¹¹¹In-DOTA-IRDye800CW for Necrosis Imaging: A conjugate combining the SPECT isotope Indium-111 with the near-infrared fluorescent dye IRDye800CW via a DOTA chelator ([¹¹¹In]3) was explored for imaging tumor necrosis. Biodistribution studies showed a radioactive tumor uptake of 3.83 ± 0.19%ID/mL at 24 h post-injection in a necrotic tumor model, demonstrating its utility in SPECT imaging of therapy efficacy mdpi.com.

Radiogallium-Labeled DOTA Chelates for SPECT: Research has explored radiogallium-labeled DOTA chelates, such as ⁶⁷/⁶⁸Ga-DOTA-MN2, for hypoxic tumor imaging using SPECT studies. These findings provide insights into the chemical design of radiogallium-labeled radiopharmaceuticals for SPECT applications science.gov.

Magnetic Resonance Imaging (MRI) Contrast Agent Development

This compound is also utilized in the synthesis of MRI contrast agents, typically by conjugating DOTA-functionalized molecules to gadolinium (Gd) or other paramagnetic metal ions. These agents enhance the contrast between different tissues, improving the visualization of anatomical structures and pathological processes.

Gd-DOTA-DSPE Liposomal Contrast Agents: Gadolinium(III)DOTA-DSPE, synthesized from DOTAM-NHS ester, was incorporated into liposomal formulations to create MRI contrast agents. These liposomes exhibited high longitudinal relaxivity, a critical property for detecting low concentrations of molecular markers in molecular imaging studies. The stability of the Gd(III)DOTA-DSPE complex against transmetallation was also demonstrated, contributing to its biocompatibility researchgate.net.

Gd-DOTA NHS Ester Conjugates: Early research involved coupling Gd-DOTA NHS ester to cholesterol derivatives to create MRI agents. While these agents were effective, further development focused on incorporating saturated long-chain fatty acids to improve membrane anchoring nih.gov.

Exploration of Multimodal Imaging Probes

The development of multimodal imaging probes, which combine the capabilities of two or more imaging modalities, is a significant area of research. This compound plays a role in constructing these sophisticated probes, allowing for complementary information acquisition and enhanced diagnostic accuracy.

PET-MR-NIRF Trimodal Probes: Superparamagnetic iron oxide nanoparticles (SPIOs) coated with PEGylated phospholipids (B1166683) were conjugated with this compound and subsequently radiolabeled with ⁶⁴Cu. These constructs served as trimodal PET-MR-NIRF probes for imaging in U87MG xenograft mouse models, demonstrating the integration of nuclear, magnetic resonance, and near-infrared fluorescence imaging capabilities nih.gov.

SPECT-Fluorescence Dual-Mode Probes: this compound was used to create conjugates that combine SPECT imaging with fluorescence imaging. For instance, the ¹¹¹In-labeled IRDye800CW dye, conjugated via this compound, allowed for dual-mode imaging of tumor necrosis, enabling assessment of therapy efficacy and tumor aggressiveness through both fluorescence and SPECT modalities mdpi.com.

Potential for Multimodal Applications: Gd-DOTA NHS ester derivatives, initially developed for MRI, possess properties that suggest their potential suitability for multimodal imaging applications, although specific multimodal imaging was not performed in the initial studies nih.gov.

Compound List:

| Compound Name | Description |

| This compound | Bifunctional linker with DOTA chelator and NHS ester for amine conjugation. Used in PET, SPECT, and MRI probe development. |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid; a macrocyclic chelator for radiometals and lanthanides. |

| Technetium-99m-(DOTA-NHS-ester)-Methionine | A SPECT imaging agent developed for tumor imaging. |

| ¹¹¹In-DOTA-Trastuzumab | An Indium-111 labeled antibody conjugate used for SPECT imaging of HER2-positive breast cancer. |

| ⁶⁴Cu-DOTA-PR81 | A Copper-64 labeled antibody conjugate targeting MUC1 for PET imaging of breast cancer. |

| [⁶⁸Ga]Ga-DOTA-ZTRI | A Gallium-68 labeled trimeric affibody targeting PDGFRβ for PET imaging of hepatocellular carcinoma. |

| [¹¹¹In]3 (IRDye800CW-DOTA conjugate) | A dual-mode SPECT and fluorescence imaging agent for tumor necrosis detection. |

| [¹¹¹In]1 ([¹¹¹In]In-DOTA-PEG₄-IRDye800CW) | An earlier described Indium-111 labeled conjugate with IRDye800CW for SPECT imaging. |

| Gd-DOTA-DSPE | Gadolinium(III)-DOTA-DSPE conjugate incorporated into liposomes for MRI contrast agents. |

| ⁶⁴Cu-DOTA-chelates | Copper-64 chelates used in the development of multimodal PET-MR-NIRF probes. |

| ⁶⁷/⁶⁸Ga-DOTA-MN2 | Radiogallium-labeled DOTA chelate with metronidazole (B1676534) moieties for hypoxic tumor imaging via SPECT and PET. |

| PR81 | Monoclonal antibody that binds to MUC1, overexpressed on breast tumors. |

| Trimeric affibody ZTRI | A trimeric affibody with high specificity for PDGFRβ, used for targeted molecular imaging. |

Data Tables:

Table 1: In Vitro Stability of this compound Conjugates

| Conjugate | Medium | Stability (% Remaining Radioactivity) | Time (h) | Reference |

| ¹¹¹In-DOTA-Trastuzumab | PBS | >90% | 48 | researchgate.netnih.gov |

| ¹¹¹In-DOTA-Trastuzumab | Human Serum | 80 ± 0.5% | 48 | researchgate.netnih.gov |

| ⁶⁴Cu-DOTA-PR81 | PBS | >89% | 48 | nih.gov |

| ⁶⁴Cu-DOTA-PR81 | Human Serum | 78 ± 0.5% | 48 | nih.gov |

Table 2: In Vitro Internalization and Tumor Uptake of this compound Conjugates

| Conjugate | Metric | Value | Time Point | Model/Cell Line | Reference |

| ¹¹¹In-DOTA-Trastuzumab | In vitro internalization | 12-13% | 10 h | Not specified | researchgate.netnih.gov |

| ⁶⁴Cu-DOTA-PR81 | Max internalized activity | 81.5% | 4-8 h | Not specified | nih.gov |

| [¹¹¹In]3 | Radioactive tumor uptake | 3.83 ± 0.19 %ID/mL | 24 h p.i. | 4T1-Luc2 tumors | mdpi.com |

| [¹¹¹In]1 | Radioactive tumor uptake | 0.26 ± 0.05 %ID/mL | 24 h p.i. | 4T1-Luc2 tumors | mdpi.com |

| [⁶⁸Ga]Ga-DOTA-ZTRI | Radiation absorbed dose (per scan) | 2.03E-02 mSv/MBq | N/A | Rats/Monkey | nih.gov |

Table 3: Radiochemical Yield and Purity of this compound Conjugates

| Conjugate | Radiochemical Yield / Purity | Value | Reference |

| ¹¹¹In-DOTA-Trastuzumab | Radiochemical Purity (RCP) | >95 ± 0.5% | researchgate.netnih.gov |

| ⁶⁴Cu-DOTA-PR81 | Radiochemical Purity (RCP) | >95 ± 1.9% | nih.gov |

| [⁶⁸Ga]Ga-DOTA-ZTRI | Radiochemical Yield | >95% | nih.gov |

| ¹¹¹In-DOTA-PR81 | Radiochemical Yield | >95.0 ± 0.5% | nih.gov |

Preclinical Research Applications of Dotam Nhs Ester Conjugates in Targeted Radionuclide Therapy Theranostics

Design and Synthesis of Therapeutic Radiopharmaceuticals

The efficacy of radiopharmaceuticals for targeted radionuclide therapy relies on the stable attachment of therapeutic radionuclides to targeting vectors, such as antibodies, peptides, or small molecules, ensuring precise delivery to diseased tissues nih.govnih.gov. DOTAM-NHS-ester functions as a crucial linker, bridging the radionuclide and the targeting biomolecule smolecule.com.

The NHS ester group within this compound readily reacts with primary amine groups, commonly found on lysine (B10760008) residues of antibodies or within amine-functionalized peptides. This reaction, typically occurring under mild physiological conditions (pH 7.2-9.0), forms stable amide bonds, a process widely utilized for modifying proteins and peptides nih.govsmolecule.com. Following conjugation, the DOTA moiety of the this compound conjugate is poised to chelate a variety of radiometals. DOTA is well-established for its capacity to form highly stable complexes with trivalent and divalent radiometals. This includes therapeutic isotopes like Lutetium-177 (177Lu) and Yttrium-90 (90Y), as well as diagnostic isotopes such as Gallium-68 (68Ga) nih.govnih.govmdpi.commdpi.com. The exceptional kinetic and thermodynamic stability of DOTA-metal complexes is paramount for preventing the premature release of radionuclides in vivo, thereby mitigating off-target toxicity nih.govthno.org.

This compound has been instrumental in conjugating DOTA to a range of targeting vectors. These include monoclonal antibodies like Rituximab, used for B-cell malignancies nih.govnih.gov, and Trastuzumab, employed for HER2-positive breast cancer mdpi.com. It is also used with affibody molecules and peptides that target specific receptors or antigens nih.govmedchemexpress.com. The ability to prepare freeze-dried kits of DOTA-conjugated biomolecules, exemplified by DOTA-Rituximab, further simplifies and enhances the efficiency of radiolabeling with therapeutic radionuclides nih.gov.

Preclinical Efficacy Studies in Disease Models (e.g., Oncology)

Preclinical investigations utilizing this compound conjugates have shown significant promise in targeting and treating various diseases, particularly in oncology. These studies meticulously assess the in vivo behavior, tumor-targeting capabilities, and therapeutic effectiveness of the radioconjugates.

Antibody-based Conjugates: Studies involving Rituximab conjugated with this compound and subsequently labeled with 177Lu have yielded encouraging results in preclinical models of Non-Hodgkin's Lymphoma nih.govnih.gov. For instance, 177Lu-DOTA-Rituximab demonstrated robust tumor uptake and in vivo stability, evidenced by minimal bone uptake, indicating the conjugate's integrity nih.gov. Biodistribution analyses reported tumor uptake values such as 9.3 ± 1.0 %ID/g at 72 hours post-injection for 177Lu-DOTA-(SCN)-Rituximab and 6.9 ± 0.7 %ID/g for 177Lu-DOTA-(NHS)-Rituximab, underscoring effective tumor targeting nih.gov. Comparative studies between DOTA-SCN and DOTA-NHS ester conjugations to Rituximab indicated that the NHS ester route could lead to reduced antibody aggregation and subtle differences in biodistribution, although both methods achieved high radiochemical yields exceeding 98% nih.gov.

In other preclinical evaluations, 225Ac-DOTA-hTAB004, a conjugate designed to target transformed MUC1 for triple-negative breast cancer, exhibited substantial tumor growth inhibition. A single administration of 18.5 kBq of 225Ac-DOTA-hTAB004 resulted in a significant reduction in tumor volume compared to control groups, with a prolonged period of no tumor growth thno.org. Biodistribution data for its imaging counterpart, 111In-DOTA-hTAB004, revealed high tumor targeting, with uptake reaching 65 ± 15 %ID/g at 120 hours post-injection, accompanied by low accumulation in vital organs thno.org.

Peptide and Small Molecule Conjugates: this compound has also been employed in the synthesis of DOTA-conjugated peptides and small molecules for targeted therapeutic strategies. For example, this compound was utilized in the preparation of DOTA-linked glutamine analogues, intended for 67/68Ga labeling to target augmented glutamine metabolism in tumor cells mdpi.com. Similarly, this compound serves as a precursor in the creation of DOTA-conjugated ligands designed to target Prostate-Specific Membrane Antigen (PSMA) for prostate cancer therapy snmjournals.org. Preclinical studies involving 203Pb-labeled PSMA-targeted ligands, synthesized using this compound, demonstrated favorable pharmacokinetics and antitumor efficacy, supporting their potential utility in 212Pb-based alpha-particle therapy snmjournals.org.

Table 1: Summary of Preclinical Efficacy Findings for this compound Conjugates

| Target/Biomolecule | Radionuclide | Disease Model | Key Efficacy Metric | Result | Citation |

| Rituximab | 177Lu | Non-Hodgkin's Lymphoma | Tumor Uptake (%ID/g) | 9.3 ± 1.0 at 72h (DOTA-SCN); 6.9 ± 0.7 at 72h (DOTA-NHS) | nih.gov |

| Rituximab | 177Lu | Non-Hodgkin's Lymphoma | DOTA per Rituximab molecule; in vitro stability | ~4.9 DOTA molecules per Rituximab; high stability | nih.gov |

| hTAB004 (anti-MUC1) | 225Ac | Triple-Negative Breast Cancer | Tumor Volume Reduction | Significant reduction; no tumor growth for extended period | thno.org |

| Glutamine Analogues | 68Ga | Cancer (general) | Radiochemical Yield | >90% | mdpi.com |

| PSMA Ligands | 203Pb | Prostate Cancer | Antitumor Efficacy | Demonstrated antitumor efficacy supporting 212Pb therapy | snmjournals.org |

Development of Radiohybrid Theranostic Agents

The concept of radiohybrid theranostics involves the development of agents where a single targeting molecule can be labeled with different radionuclides for both diagnostic imaging and therapeutic purposes, ideally exhibiting similar biodistribution characteristics researchgate.netrsc.org. This compound, as a precursor for DOTA-conjugated molecules, plays a role in enabling this approach by providing a stable chelator for therapeutic radiometals.

Radiohybrid ligands are engineered with distinct sites for radiolabeling, allowing for the independent attachment of imaging and therapeutic isotopes to the same targeting vector researchgate.netrsc.org. DOTA and its derivatives, synthesized using this compound, are frequently utilized as chelators for therapeutic radiometals such as 177Lu or 90Y. Concurrently, other regions of the molecule may be functionalized to incorporate diagnostic radionuclides like 68Ga or radiohalogens (e.g., 18F, 123I) researchgate.netrsc.org. For example, DOTA-based chelators are incorporated into constructs designed for pairing 18F (for imaging) with 177Lu (for therapy) or for alpha-emitters such as 211At with 68Ga researchgate.netrsc.org.

The development of radiohybrid agents employing DOTA chelators facilitates the optimization of theranostic strategies. By utilizing the same targeting vector labeled with different isotopes, researchers can ensure consistent pharmacokinetic behavior and tumor targeting, thereby addressing potential discrepancies observed in the classic theranostic concept where different isotopes might exhibit slightly varied biodistribution profiles researchgate.netrsc.org. While specific examples detailing this compound in the synthesis of fully characterized radiohybrid agents are less explicit in the literature compared to its use in single-radionuclide theranostics, its foundational role as a precursor to DOTA-conjugated targeting molecules makes it integral to many advanced theranostic designs researchgate.netrsc.org.

Compound List:

this compound

DOTA

Rituximab

hTAB004

Glutamine Analogues

PSMA Ligands

Trastuzumab

Affibody molecules

[177Lu]Lu-DOTA-Rituximab

[90Y]Y-DOTA-Rituximab

[225Ac]Ac-DOTA-hTAB004

[111In]In-DOTA-hTAB004

[67Ga]Ga-DOTA-Glutamine Analogues

[68Ga]Ga-DOTA-Glutamine Analogues

[203Pb]Pb-PSMA Ligands

[212Pb]Pb-PSMA Ligands

[177Lu]Lu-DOTA-Trastuzumab

[68Ga]Ga-DOTA-Affibody

[18F]Fluoride

[123I]Iodine

[211At]Astatine

[68Ga]Gallium

[177Lu]Lutetium

[90Y]Yttrium

[225Ac]Actinium

[111In]Indium

[203Pb]Lead

Future Research Directions and Advanced Methodologies for Dotam Nhs Ester

Novel Chemical Modifications for Enhanced Reactivity and Selectivity

The chemical structure of DOTAM-NHS-ester offers several avenues for modification to improve its conjugation efficiency and specificity. The NHS ester group is widely used for its ability to react with primary amines on biomolecules like peptides and antibodies, forming stable amide bonds under physiological to slightly alkaline conditions. kcl.ac.ukglenresearch.com However, future research is focused on overcoming certain limitations and enhancing its performance.

Furthermore, alternative activation chemistries are being investigated to achieve higher selectivity. While NHS esters are effective, they can react with multiple amine groups on a protein, leading to heterogeneous products. nih.gov The development of DOTAM derivatives with more selective reactive groups could enable site-specific conjugation, resulting in more uniform and well-defined bioconjugates. This approach has been shown to improve the stability, efficacy, and pharmacokinetics of antibody-drug conjugates. nih.gov

Table 1: Comparison of DOTA-NHS-ester Conjugation Chemistries

| Feature | DOTA-NHS-ester | Site-Specific DOTA Derivatives |

|---|---|---|

| Target Group | Primary amines (e.g., Lysine) | Engineered cysteines, unnatural amino acids |

| Selectivity | Moderate | High |

| Product Homogeneity | Heterogeneous mixture | Homogeneous product |

| Potential Advantages | Simple, well-established chemistry | Improved pharmacokinetics, predictable properties nih.gov |

Another research direction focuses on modifications to the DOTA macrocycle itself. While DOTA is a highly effective chelator for a variety of radiometals, its complexation kinetics can be slow, sometimes requiring elevated temperatures that may not be suitable for all biomolecules. nih.gov The design of novel DOTA analogs with faster chelation kinetics at room temperature could streamline the radiolabeling process and preserve the integrity of sensitive biological vectors.

Strategies for Improved In Vivo Pharmacokinetics and Biological Stability

The in vivo behavior of this compound conjugates is critical for their therapeutic and diagnostic efficacy. Key parameters include their circulation half-life, biodistribution, and stability in biological fluids. Several strategies are being explored to optimize these pharmacokinetic and stability profiles.

One promising approach is the incorporation of pharmacokinetic modifiers into the conjugate design. This can involve attaching moieties that promote longer circulation times, such as albumin-binding domains or large hydrophilic polymers. The development of prodrugs, which are inactive forms of a drug that are metabolized into the active form in the body, represents another strategy to improve drug stability and selectivity. nih.govmdpi.com

Encapsulation of this compound conjugates within nanocarriers is another area of active research. nih.govmdpi.com Liposomes, polymeric micelles, and other nanoparticles can protect the conjugate from degradation in the bloodstream, alter its biodistribution, and potentially enhance its accumulation at the target site through passive or active targeting mechanisms. mdpi.com

Furthermore, the stability of the amide bond formed by the NHS ester reaction and the integrity of the radiometal-DOTA complex are crucial. Research into more stable linker technologies and DOTA derivatives that form even more robust complexes with radiometals can help prevent the premature release of the radionuclide in vivo, which could lead to off-target toxicity.

Table 2: Strategies to Enhance In Vivo Performance of this compound Conjugates

| Strategy | Mechanism | Potential Outcome |

|---|---|---|

| Prodrug Approach | Inactive compound converted to active form in vivo. | Improved stability and selectivity. nih.govmdpi.com |

| Nanocarrier Encapsulation | Incorporation into systems like polymeric micelles. | Enhanced stability, altered pharmacokinetics. nih.govmdpi.com |

| Site-Specific Conjugation | Controlled attachment to the biomolecule. | Improved in vivo stability and efficacy. nih.gov |

Integration with Emerging Biological Targeting Vectors and Nanoplatforms

The versatility of this compound allows for its conjugation to a wide array of biological targeting vectors. nih.gov While monoclonal antibodies have been a mainstay, research is expanding to include smaller and potentially more effective targeting moieties. These include antibody fragments (like Fabs and scFvs), nanobodies, and peptides, which can offer advantages in terms of tissue penetration and pharmacokinetics. nih.gov

The integration of this compound with various nanoplatforms is a rapidly advancing field. By attaching this compound to the surface of nanoparticles, researchers can create multifunctional agents for imaging and therapy. For example, gold nanoparticles or carbon dots functionalized with this compound can be used for targeted radiotherapy or as agents for boron neutron capture therapy. broadpharm.com

These integrated systems can be designed to respond to specific stimuli in the tumor microenvironment, such as pH or enzyme activity, to trigger the release of a therapeutic payload. This "smart" drug delivery approach holds the potential to significantly improve the therapeutic index of anticancer treatments.

Advanced Computational and Biophysical Characterization Techniques

A thorough characterization of this compound bioconjugates is essential to understand their structure-activity relationships and predict their in vivo performance. A suite of advanced biophysical techniques is being employed for this purpose.

Differential Scanning Calorimetry (DSC) is used to assess the conformational stability of the bioconjugate by measuring the heat changes that occur as the protein unfolds upon heating. nih.govwaters.com This can provide insights into how the conjugation process affects the stability of the targeting protein.

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are valuable for detecting and quantifying aggregation, a common issue with bioconjugates that can impact their safety and efficacy. waters.commalvernpanalytical.com

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) provides detailed information on the molecular weight distribution and aggregation state of the conjugate, allowing for the precise characterization of different species in a sample. waters.commalvernpanalytical.com

Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity and thermodynamics of the interaction between the bioconjugate and its target, which is crucial for predicting its biological activity. waters.com

In addition to these experimental techniques, computational modeling is becoming an increasingly important tool. Molecular dynamics simulations can provide insights into the structure and dynamics of this compound conjugates, helping to rationalize experimental findings and guide the design of new and improved molecules.

Table 3: Advanced Characterization Techniques for this compound Conjugates

| Technique | Information Provided | Relevance |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Conformational stability, protein unfolding thermodynamics. nih.govwaters.com | Predicts thermal stability of the conjugate. |

| Dynamic/Static Light Scattering (DLS/SLS) | Detection and quantification of aggregates. waters.commalvernpanalytical.com | Assesses colloidal stability and propensity for aggregation. |

| Size-Exclusion Chromatography (SEC-MALS) | Molecular weight, size distribution, and aggregation state. waters.commalvernpanalytical.com | Characterizes the homogeneity of the conjugate preparation. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamics. waters.com | Determines the biological activity and target engagement. |

Q & A

Q. What frameworks guide the integration of this compound’s in vitro and in vivo pharmacokinetic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.